2,2-Diethyloxirane 2,2-Diethyloxirane
Brand Name: Vulcanchem
CAS No.: 1192-17-2
VCID: VC2406721
InChI: InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3
SMILES: CCC1(CO1)CC
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol

2,2-Diethyloxirane

CAS No.: 1192-17-2

Cat. No.: VC2406721

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethyloxirane - 1192-17-2

Specification

CAS No. 1192-17-2
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
IUPAC Name 2,2-diethyloxirane
Standard InChI InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3
Standard InChI Key OVKYVUFYOFPYNK-UHFFFAOYSA-N
SMILES CCC1(CO1)CC
Canonical SMILES CCC1(CO1)CC

Introduction

Chemical Structure and Fundamental Properties

PropertyValueSource
Molecular FormulaC6H12O
Molecular Weight100.1589 g/mol
CAS Registry Number1192-17-2
IUPAC Standard InChIKeyOVKYVUFYOFPYNK-UHFFFAOYSA-N
Alternative Nameoxirane, 1,1-diethyl-
GC Retention Index542 (methyl silicone capillary column)

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of 2,2-diethyloxirane is largely governed by the strain inherent in its three-membered ring structure. This strain energy makes the compound susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.

Ring-Opening Reactions

The most characteristic reactions of 2,2-diethyloxirane involve nucleophilic attack at one of the carbon atoms of the epoxide ring. The regioselectivity of these reactions is influenced by both steric and electronic factors. Under acidic conditions, the oxygen atom is protonated first, and the nucleophile typically attacks the less hindered carbon atom (the methylene carbon in 2,2-diethyloxirane). Under basic conditions, electronic factors become more dominant, and the nucleophile typically attacks the more substituted carbon atom (the quaternary carbon bearing the ethyl groups).

Reactions with Specific Nucleophiles

2,2-Diethyloxirane can react with various nucleophiles, leading to a diverse array of products. With water, it undergoes hydrolysis to form a 1,2-diol (glycol). Reactions with alcohols yield hydroxyethers, while amines produce β-amino alcohols. Thiols react to form β-hydroxy sulfides. These transformations make 2,2-diethyloxirane a versatile building block for the synthesis of more complex organic molecules.

Column SpecificationsRetention Index ValueReference
Capillary column with methyl silicone stationary phase542Farkas, Héberger, et al., 2004

Applications in Synthetic Chemistry

2,2-Diethyloxirane serves as a valuable building block in organic synthesis due to its reactive epoxide functionality and the presence of ethyl substituents that can influence reaction pathways.

As a Synthetic Intermediate

Comparison with Structurally Related Compounds

Understanding the similarities and differences between 2,2-diethyloxirane and related compounds provides valuable context for assessing its chemical behavior and potential applications.

Comparison with 2,3-Diethyloxirane

2,3-Diethyloxirane represents an isomeric form where the ethyl groups are distributed at positions 2 and 3 of the oxirane ring, rather than both being at position 2. This structural difference leads to significant variations in reactivity patterns. While 2,2-diethyloxirane has a quaternary carbon bearing two ethyl groups, 2,3-diethyloxirane has two tertiary carbons, each bearing one ethyl group. This distribution creates different steric environments and influences the regioselectivity of ring-opening reactions.

Additionally, 2,3-diethyloxirane can exist as cis and trans stereoisomers due to the relative orientation of the ethyl groups. This stereochemical aspect is absent in 2,2-diethyloxirane, where both ethyl groups are attached to the same carbon. The stereochemistry of 2,3-diethyloxirane isomers can significantly influence their reactivity and the stereochemical outcome of their reactions.

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